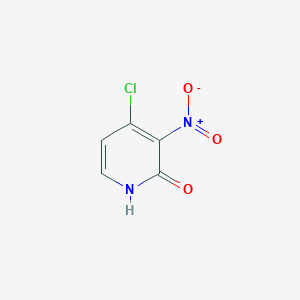

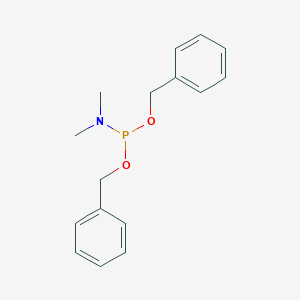

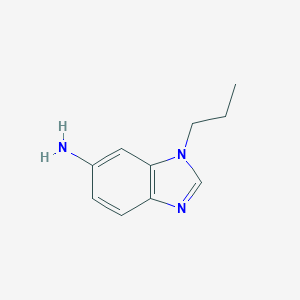

1-乙酰基-1H-吲唑-5-甲酸乙酯

描述

Synthesis Analysis Ethyl 1-acetyl-1H-indazole-5-carboxylate, while not directly mentioned in the searched literature, is related to a broad class of compounds involving substitutions at the indazole moiety. These compounds have been synthesized through various methods, often targeting derivatives with specific substitutions for enhanced properties. For instance, the synthesis of derivatives of ethyl-1H-indazole-3-carboxylate has been described, involving various aliphatic or aromatic acyl radicals at the N1 position, with substitutions also present at the 5 position. This approach indicates a versatile method for synthesizing indazole derivatives, which could likely be adapted for the synthesis of Ethyl 1-acetyl-1H-indazole-5-carboxylate by modifying the substituents appropriately (Bistocchi et al., 1981).

Molecular Structure Analysis Molecular structure analysis of indazole derivatives emphasizes the significance of substitutions on the core indazole structure in determining the molecular conformation and properties. For related compounds, structural elucidation techniques such as IR, NMR, and mass spectrometry have been utilized to confirm the presence of specific substituents and their positions on the indazole ring. These methods are critical for characterizing Ethyl 1-acetyl-1H-indazole-5-carboxylate, ensuring the correct placement of the acetyl and carboxylate groups (Dzygiel et al., 2004).

Chemical Reactions and Properties The reactivity of Ethyl 1-acetyl-1H-indazole-5-carboxylate can be inferred from studies on similar compounds, where the presence of functional groups such as acetyl and carboxylate influence the compound's chemical behavior. For instance, acetylation reactions and the susceptibility to undergo further chemical transformations are common areas of interest. These properties are pivotal in determining the compound's utility in further synthetic applications and its interaction with other chemical entities (Dzygiel et al., 2004).

Physical Properties Analysis Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the behavior of Ethyl 1-acetyl-1H-indazole-5-carboxylate under different conditions. These properties are influenced by the molecular structure and can be determined experimentally. Studies on related compounds provide insights into methods for assessing these properties, guiding the characterization of new indazole derivatives (Syifa Insani et al., 2015).

Chemical Properties Analysis Chemical properties, including reactivity, stability, and interaction with other molecules, define the applications and handling of Ethyl 1-acetyl-1H-indazole-5-carboxylate. Research on similar compounds outlines approaches to evaluate these aspects, such as studying the compound's behavior in various chemical reactions and under different environmental conditions. Understanding these properties is essential for utilizing Ethyl 1-acetyl-1H-indazole-5-carboxylate in any chemical synthesis or application (Dzygiel et al., 2004).

科学研究应用

药理学重要性

吲唑骨架,包括 1-乙酰基-1H-吲唑-5-甲酸乙酯,具有重要的药理学意义。它构成了大量具有潜在治疗价值的化合物的基本结构。已经发现这些衍生物具有有希望的抗癌和抗炎活性。此外,它们在涉及蛋白激酶和神经退行性疾病的疾病中具有应用。这些化合物的明确作用机制可以导致开发具有显着生物和治疗特性的新分子 (Denya、Malan 和 Joubert,2018).

生物活性

吲唑衍生物,包括 1-乙酰基-1H-吲唑-5-甲酸乙酯,以其广泛的生物活性而闻名。这些活性包括抗菌、抗癌、抗氧化、抗炎、抗糖尿病、抗病毒、抗增殖、抗结核、抗精子和抗精神病作用。这种广泛的活性突出了这些化合物在开发各种治疗剂中的潜力 (Ali、Dar、Pradhan 和 Farooqui,2013).

合成和化学改性

吲唑衍生物的合成和化学改性对于增强其生物活性和将其开发成有效的治疗剂至关重要。已经探索了各种合成方法,利用羧酸、酯、二酯、酰氯、酮、炔烃、醇等作为起始原料。这些方法旨在生产 1-茚满酮及其衍生物,它们在各种治疗应用中很有效,包括抗病毒、抗炎、镇痛、抗疟、抗菌、抗癌化合物以及神经退行性疾病的治疗。此外,它们被用作有效的杀虫剂、杀菌剂和除草剂 (Turek、Szczęsna、Koprowski 和 Bałczewski,2017).

属性

IUPAC Name |

ethyl 1-acetylindazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-3-17-12(16)9-4-5-11-10(6-9)7-13-14(11)8(2)15/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNTZIZGVUOGPPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(N=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80364051 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

CAS RN |

192944-50-6 | |

| Record name | Ethyl 1-acetyl-1H-indazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80364051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B67288.png)

![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)